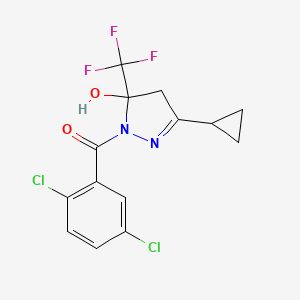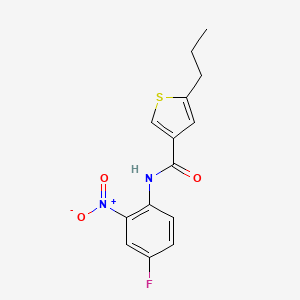
1-(4-bromobenzoyl)-3-cyclopropyl-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Vue d'ensemble
Description
1-(4-bromobenzoyl)-3-cyclopropyl-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDP has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Applications De Recherche Scientifique
1-(4-bromobenzoyl)-3-cyclopropyl-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 1-(4-bromobenzoyl)-3-cyclopropyl-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. In addition, 1-(4-bromobenzoyl)-3-cyclopropyl-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has shown anti-cancer activity, particularly in the treatment of breast cancer. 1-(4-bromobenzoyl)-3-cyclopropyl-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unaffected. 1-(4-bromobenzoyl)-3-cyclopropyl-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been investigated for its anti-microbial properties, particularly in the treatment of antibiotic-resistant bacteria.
Mécanisme D'action
The mechanism of action of 1-(4-bromobenzoyl)-3-cyclopropyl-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is complex and involves multiple pathways. 1-(4-bromobenzoyl)-3-cyclopropyl-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. 1-(4-bromobenzoyl)-3-cyclopropyl-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the immune response. In addition, 1-(4-bromobenzoyl)-3-cyclopropyl-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to induce apoptosis in cancer cells through the activation of the caspase cascade.
Biochemical and Physiological Effects:
1-(4-bromobenzoyl)-3-cyclopropyl-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has a range of biochemical and physiological effects, depending on the target tissue and cell type. In general, 1-(4-bromobenzoyl)-3-cyclopropyl-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to reduce inflammation, inhibit cancer cell growth, and exhibit anti-microbial activity. 1-(4-bromobenzoyl)-3-cyclopropyl-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to have a protective effect on the liver, reducing liver damage in animal models of liver injury. In addition, 1-(4-bromobenzoyl)-3-cyclopropyl-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have a neuroprotective effect, reducing neuronal damage in animal models of stroke.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-bromobenzoyl)-3-cyclopropyl-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for use in lab experiments. It is a relatively stable compound, making it easy to handle and store. 1-(4-bromobenzoyl)-3-cyclopropyl-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is also readily available and can be synthesized in large quantities. However, there are also some limitations to the use of 1-(4-bromobenzoyl)-3-cyclopropyl-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments. 1-(4-bromobenzoyl)-3-cyclopropyl-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has a relatively short half-life, meaning that it may be rapidly metabolized or excreted from the body. In addition, 1-(4-bromobenzoyl)-3-cyclopropyl-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol may have off-target effects, meaning that it may interact with other proteins or enzymes in the body, leading to unintended consequences.
Orientations Futures
There are several future directions for research on 1-(4-bromobenzoyl)-3-cyclopropyl-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of interest is in the development of novel 1-(4-bromobenzoyl)-3-cyclopropyl-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol derivatives with improved pharmacological properties. For example, researchers may seek to develop 1-(4-bromobenzoyl)-3-cyclopropyl-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol analogs with increased potency or longer half-life. Another area of interest is in the development of targeted drug delivery systems for 1-(4-bromobenzoyl)-3-cyclopropyl-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. This could involve the use of nanoparticles or other drug delivery vehicles to selectively deliver 1-(4-bromobenzoyl)-3-cyclopropyl-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol to specific tissues or cell types. Finally, researchers may seek to investigate the potential of 1-(4-bromobenzoyl)-3-cyclopropyl-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol for use in combination therapy with other drugs, such as chemotherapy agents or antibiotics.
Propriétés
IUPAC Name |
(4-bromophenyl)-[3-cyclopropyl-5-(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrF2N2O2/c15-10-5-3-9(4-6-10)12(20)19-14(21,13(16)17)7-11(18-19)8-1-2-8/h3-6,8,13,21H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZJVWNAHRNZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(C2)(C(F)F)O)C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromophenyl)[3-cyclopropyl-5-(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4265546.png)
![methyl 5-[(dimethylamino)carbonyl]-2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4265551.png)
![6-({[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4265559.png)
![2-({[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4265564.png)

![3-cyclopropyl-1-[(2,6-dichlorophenyl)acetyl]-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4265598.png)
![isopropyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-4-(4-ethoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4265606.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B4265607.png)
![3,5-bis(difluoromethyl)-1-[4-(dimethylamino)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4265608.png)



![diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate](/img/structure/B4265634.png)
